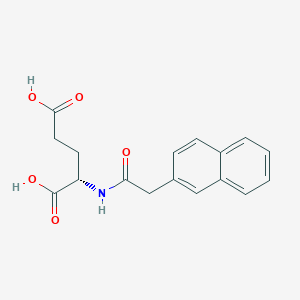
(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid is a chiral compound that features a naphthalene ring, an acetamido group, and a pentanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid typically involves the following steps:
Formation of the Naphthalen-2-yl Acetamide: This can be achieved by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the Pentanedioic Acid Moiety: The naphthalen-2-yl acetamide can be further reacted with a suitable reagent such as glutaric anhydride to introduce the pentanedioic acid group.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acetamido group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
®-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid: The enantiomer of the compound, which may have different biological activity and properties.
Naphthalene-2-acetic acid: A simpler analog without the acetamido and pentanedioic acid groups.
2-Acetamidonaphthalene: Lacks the pentanedioic acid moiety.
Uniqueness
(S)-2-(2-(Naphthalen-2-yl)acetamido)pentanedioic acid is unique due to its specific combination of functional groups and chiral nature, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H17NO5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
(2S)-2-[(2-naphthalen-2-ylacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C17H17NO5/c19-15(18-14(17(22)23)7-8-16(20)21)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14H,7-8,10H2,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 |
InChIキー |
YIPVZWDTHNZXOZ-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
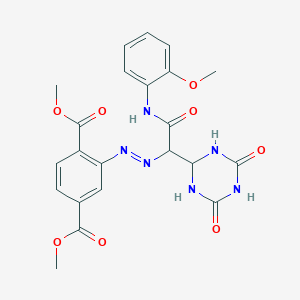
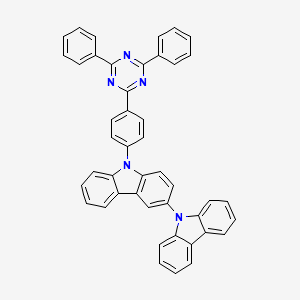
![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
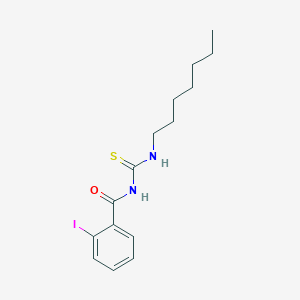
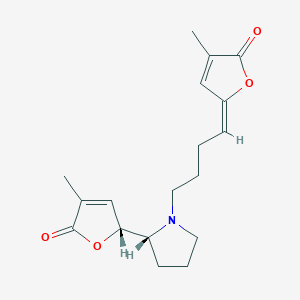
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
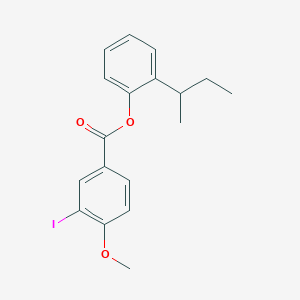
![N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801227.png)
![Aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate](/img/structure/B14801248.png)
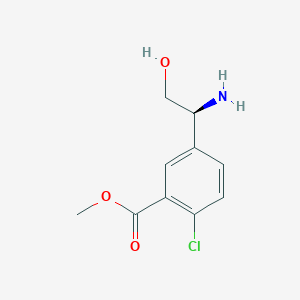
![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
